molecular formula C4H8ClN3 B2395771 1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride CAS No. 2170217-10-2

1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride

Cat. No.: B2395771
CAS No.: 2170217-10-2
M. Wt: 133.58
InChI Key: QVXAGGSQQNYCSU-UHFFFAOYSA-N
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Description

1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride is a chemical compound with the molecular formula C₄H₈ClN₃ and a molecular weight of 133.58 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro linkage between a triazole ring and a cyclopropane ring. It is primarily used in research settings and has various applications in chemistry and biology.

Safety and Hazards

“1,2,6-Triazaspiro[2.4]hept-1-ene;hydrochloride” is classified as Combustible Solids under the Storage Class Code 11 . The WGK is 3 . The flash point is not applicable .

Future Directions

“1,2,6-Triazaspiro[2.4]hept-1-ene;hydrochloride” and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets .

Preparation Methods

The synthesis of 1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable triazole derivative with a cyclopropane precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures are beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialized chemicals.

Comparison with Similar Compounds

1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the resulting chemical properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,2,6-triazaspiro[2.4]hept-1-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-2-5-3-4(1)6-7-4;/h5H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXAGGSQQNYCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12N=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170217-10-2
Record name 1,2,5-triazaspiro[2.4]hept-1-ene hydrochloride
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